molecular formula C23H14O6 B060923 Fluorescein o-acrylate CAS No. 193419-86-2

Fluorescein o-acrylate

Cat. No.: B060923
CAS No.: 193419-86-2
M. Wt: 386.4 g/mol
InChI Key: VYLDMXSRCVCHNE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorescein o-acrylate is a fluorescent monomer that primarily targets macromolecules such as proteins, nucleic acids, and antibodies . It can be copolymerized with a variety of monomers such as acrylic acid, styrene, and acrylamide, which facilitate the attachment of fluorescein to these macromolecules .

Mode of Action

This compound interacts with its targets by attaching itself to the macromolecules through a process called copolymerization . This interaction results in the formation of fluorescent probes that can be used in bio-imaging . The compound has a high quantum efficiency in aqueous media, and its excitation and emission wavelengths are in the range of visible light .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of fluorescent probes for bio-imaging . It can also be used in the synthesis of molecularly imprinted polymers (MIPs), which are synthetic polymers with specific binding sites designed for a particular molecule . These MIPs can recognize and bind to the target molecule, making them useful in various applications such as sensing, separation, and drug delivery .

Result of Action

The primary result of this compound’s action is the formation of fluorescent probes that can be used in bio-imaging . These probes allow for the visualization of biological processes as they occur, enabling the monitoring of drug delivery and action, staining of specific cells, and highlighting of microscopic structures . Additionally, the compound facilitates the demarcation of different layers in fluorescence microscopy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high quantum efficiency in aqueous media suggests that the compound’s action may be influenced by the water content in the environment . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein o-acrylate can be synthesized through the esterification of fluorescein with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves a one-pot synthesis method. This method allows for the simultaneous polymerization and functionalization of the compound, resulting in higher yields and improved efficiency. The process involves the use of radical polymerization techniques, where monomers such as acrylic acid, styrene, and acrylamide are copolymerized with this compound .

Comparison with Similar Compounds

Biological Activity

Fluorescein o-acrylate (FOA) is a fluorescent monomer widely utilized in various scientific fields, particularly in bio-imaging, polymer science, and materials science. Its unique properties stem from its ability to emit visible light upon excitation and its capacity for copolymerization with other monomers, making it a versatile tool in biological applications.

Chemical Structure : this compound has the molecular formula C23H14O6C_{23}H_{14}O_{6} and features a fluorescein moiety connected to an acrylate group. This structure allows it to participate in various chemical reactions, particularly polymerization.

Mechanism of Action : FOA primarily targets macromolecules such as proteins, nucleic acids, and antibodies through copolymerization. The compound forms covalent bonds with these macromolecules, enabling the creation of fluorescent probes essential for bio-imaging applications. The high quantum efficiency of FOA in aqueous media enhances its effectiveness in biological settings.

Applications in Biological Research

This compound is employed across multiple domains:

  • Bio-Imaging : FOA is integral in developing fluorescent probes that visualize cellular structures and processes. Its incorporation into hydrogels allows for real-time monitoring of biological activities .
  • Diagnostic Tools : In medical diagnostics, FOA is utilized as a marker in various tests, enhancing the detection of specific biomolecules through fluorescence .
  • Polymer Science : FOA is used to synthesize molecularly imprinted polymers (MIPs), which have applications in biosensing and drug delivery systems.

Case Studies

  • Self-Healable Hydrogel Development :
    A study reported the synthesis of a self-healable hydrogel incorporating FOA. The hydrogel demonstrated significant fluorescence properties and was capable of undergoing mechanical self-repair. This was achieved by copolymerizing FOA with ionic block copolymers, which enhanced the hydrogel's functionality while maintaining its fluorescent characteristics .
  • Dual-Wavelength Nanoprobe for Imaging :
    Research involving dual-wavelength fluorescent imaging nanoprobe incorporated FOA during polymerization. The study found that increasing the concentration of FOA up to a certain threshold improved the fluorescent intensity of the nanoparticles, showcasing its potential for enhanced imaging capabilities in vivo .

Comparative Analysis

PropertyThis compoundOther Fluorescent Probes
Quantum Efficiency HighVariable
Target Molecules Proteins, Nucleic AcidsVaries
Applications Bio-imaging, MIPsGeneral Fluorescence
Stability in Aqueous Media ExcellentOften Limited

Future Directions

The ongoing research on this compound suggests several promising avenues:

  • Enhanced Imaging Techniques : Further optimization of FOA-based probes could lead to improved imaging techniques that offer greater resolution and specificity.
  • Biocompatibility Studies : Investigating the biocompatibility of FOA in various biological environments will be crucial for its application in clinical settings.
  • Novel Polymer Compositions : Exploring new copolymerization methods could expand the functionality of FOA in creating advanced materials for biomedical applications.

Properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDMXSRCVCHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408033
Record name Fluorescein o-acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193419-86-2
Record name Fluorescein o-acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein o-acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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